The compound "3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one" belongs to a broader class of compounds known as imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These heterocyclic compounds have been explored for various therapeutic applications, including antiulcer, anticancer, anti-inflammatory, anticoagulant, and antiviral activities. The research into these compounds has led to the development of several drug-like molecules and the identification of novel enzyme inhibitors and receptor ligands12345678910.
Imidazo[1,2-a]pyridines have been synthesized with the aim of developing new antiulcer agents. These compounds have shown both gastric antisecretory and cytoprotective properties, making them potential candidates for treating ulcerative conditions13. The cytoprotective activity is particularly noteworthy, as it suggests these compounds can protect the gastric mucosa from damage by various agents3.
The anticancer potential of imidazo[4,5-b]pyridine derivatives has been explored, with some compounds exhibiting moderate cytotoxic activity against various cancer cell lines2. The anti-inflammatory properties have also been investigated, with certain derivatives showing selective inhibition of COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective COX inhibition2.
Derivatives of imidazo[4,5-c]pyridin have been designed as anticoagulant agents, with some showing promising results in prolonging prothrombin time, indicating their potential use in preventing blood clots7.
Imidazo[1,2-a]pyridines with specific substitutions have demonstrated antiviral activities against CMV and VZV. These compounds have been shown to be effective against both thymidine kinase competent and deficient strains of VZV, suggesting a thymidine kinase-independent mechanism of action9.
The imidazo[1,2-a]pyridine scaffold has been used to develop inhibitors for various enzymes, including Mycobacterium tuberculosis glutamine synthetase5 and protein kinases like MSK-18. These enzyme inhibitors have potential therapeutic applications in treating diseases such as tuberculosis and in modulating cellular signaling pathways.
The imidazo[1,5-a]pyridine architecture has been utilized to create stable N-heterocyclic carbenes, which have applications in catalysis and as ligands in coordination chemistry10.
Imidazo[1,2-a]pyridines and related compounds exhibit their therapeutic effects through various mechanisms. For instance, some derivatives have been found to inhibit the H+/K+-ATPase enzyme, which is crucial for gastric acid secretion, thereby acting as antiulcer agents1. Others have been identified as cytotoxic agents against cancer cell lines, potentially through the inhibition of enzymes like COX-1 and COX-2, which are involved in inflammatory processes2. Additionally, these compounds have been shown to inhibit Mycobacterium tuberculosis glutamine synthetase, suggesting a role in combating tuberculosis5. The imidazo[1,2-a]pyridine scaffold has also been utilized to develop selective inhibitors for protein kinases such as MSK-1, which are involved in various cellular processes8. Furthermore, certain derivatives have demonstrated anticoagulant properties by prolonging prothrombin time in blood7, and others have shown antiviral activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV)9.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6